Chemical Scaffold Uniqueness: Ikk-IN-1 Possesses a Pyrido-oxazinone Core Absent from Major Commercial IKK Inhibitors
Ikk-IN-1's core chemical scaffold is the 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one bicyclic system with a 2-(cyclopropylmethoxy)-6-hydroxyphenyl substituent and a piperidin-4-yl group [1]. This pyrido-oxazinone chemotype is structurally distinct from the three major commercial IKK inhibitor scaffolds. TPCA-1 is an aminothiophene carboxamide (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) . BMS-345541 is an imidazoquinoxaline derivative . IKK-16 is a benzamido-pyrimidine derivative [2]. This scaffold divergence confers distinct binding interactions with the IKK-β ATP-binding pocket or allosteric sites, which translates to differential isoform selectivity and off-target kinase engagement patterns .
| Evidence Dimension | Chemical scaffold classification and core structure |
|---|---|
| Target Compound Data | Pyrido[2,3-d][1,3]oxazin-2-one bicyclic core with cyclopropylmethoxyphenyl and piperidinyl substituents |
| Comparator Or Baseline | TPCA-1: aminothiophene carboxamide; BMS-345541: imidazoquinoxaline; IKK-16: benzamido-pyrimidine |
| Quantified Difference | Structurally distinct chemotypes; no shared core scaffold among comparators |
| Conditions | Chemical structure analysis from patent WO2002024679A1 and vendor technical datasheets |
Why This Matters
Scaffold uniqueness ensures that Ikk-IN-1 occupies a distinct chemical space from common IKK inhibitors, making it a critical tool compound for SAR studies and orthogonal target validation where chemotype-dependent off-target effects must be controlled.
- [1] WO2002024679A1. PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY. WIPO (PCT), 2002. View Source
- [2] Waelchli R, et al. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorg Med Chem Lett. 2006;16(1):108-112. View Source
